9-([1,1'-Biphenyl]-3-yl)-2-bromo-9-phenyl-9H-fluorene
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Overview
Description
9-([1,1’-Biphenyl]-3-yl)-2-bromo-9-phenyl-9H-fluorene is an organic compound that belongs to the class of fluorene derivatives. This compound is characterized by the presence of a biphenyl group and a bromine atom attached to the fluorene core. Fluorene derivatives are known for their applications in organic electronics, photonics, and as intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-([1,1’-Biphenyl]-3-yl)-2-bromo-9-phenyl-9H-fluorene typically involves the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction between a bromobenzene derivative and a phenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate.
Bromination of Fluorene: The fluorene core is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.
Coupling Reaction: The biphenyl group is then coupled with the brominated fluorene through a palladium-catalyzed cross-coupling reaction to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
9-([1,1’-Biphenyl]-3-yl)-2-bromo-9-phenyl-9H-fluorene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: The biphenyl and fluorene moieties can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted fluorene derivatives, while oxidation and reduction can lead to the formation of fluorenone or fluorene alcohols, respectively.
Scientific Research Applications
9-([1,1’-Biphenyl]-3-yl)-2-bromo-9-phenyl-9H-fluorene has several scientific research applications:
Organic Electronics: It is used as a building block in the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Photonics: The compound’s photophysical properties make it suitable for use in photonic devices and materials.
Medicinal Chemistry: It serves as an intermediate in the synthesis of biologically active molecules and pharmaceuticals.
Material Science: The compound is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 9-([1,1’-Biphenyl]-3-yl)-2-bromo-9-phenyl-9H-fluorene depends on its application. In organic electronics, the compound functions by facilitating charge transport and light emission through its conjugated π-system. The molecular targets and pathways involved include interactions with other organic molecules and the formation of excitons in photonic applications.
Comparison with Similar Compounds
Similar Compounds
Biphenyl: A simpler compound with two phenyl rings connected by a single bond.
Fluorene: The parent compound without the biphenyl and bromine substituents.
9-Phenyl-9H-fluorene: A derivative with a phenyl group attached to the fluorene core.
Uniqueness
9-([1,1’-Biphenyl]-3-yl)-2-bromo-9-phenyl-9H-fluorene is unique due to the presence of both a biphenyl group and a bromine atom, which confer distinct electronic and steric properties. These features make it particularly useful in applications requiring specific photophysical and electronic characteristics.
Properties
IUPAC Name |
2-bromo-9-phenyl-9-(3-phenylphenyl)fluorene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H21Br/c32-26-18-19-28-27-16-7-8-17-29(27)31(30(28)21-26,24-13-5-2-6-14-24)25-15-9-12-23(20-25)22-10-3-1-4-11-22/h1-21H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGAAAHYVNHFYOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C3(C4=CC=CC=C4C5=C3C=C(C=C5)Br)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H21Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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